Poly[(phenyl glycidyl ether)-co-formaldehyde]
CAS No.:
Cat. No.: VC17947393
Molecular Formula: C56H64O3S
Molecular Weight: 817.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C56H64O3S |
|---|---|
| Molecular Weight | 817.2 g/mol |
| IUPAC Name | 3-methoxybut-1-enylbenzene;3-methylsulfanylbut-1-enylbenzene;3-(4-phenylbut-3-en-2-yl)-1H-indene;3-(4-phenylbut-3-en-2-yl)pentane-2,4-dione |
| Standard InChI | InChI=1S/C19H18.C15H18O2.C11H14O.C11H14S/c1-15(11-12-16-7-3-2-4-8-16)18-14-13-17-9-5-6-10-19(17)18;1-11(15(12(2)16)13(3)17)9-10-14-7-5-4-6-8-14;2*1-10(12-2)8-9-11-6-4-3-5-7-11/h2-12,14-15H,13H2,1H3;4-11,15H,1-3H3;2*3-10H,1-2H3 |
| Standard InChI Key | JYRRICCAWVGVHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C=CC1=CC=CC=C1)C2=CCC3=CC=CC=C32.CC(C=CC1=CC=CC=C1)C(C(=O)C)C(=O)C.CC(C=CC1=CC=CC=C1)OC.CC(C=CC1=CC=CC=C1)SC |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
Poly[(phenyl glycidyl ether)-co-formaldehyde] is a phenolic novolac epoxy resin characterized by a repeating unit of phenyl glycidyl ether crosslinked with formaldehyde. Its molecular formula is , with a molar mass of 124.14 g/mol . The structure comprises a backbone of bisphenol F units connected via glycidyl ether linkages, resulting in a highly branched polymer network. This architecture contributes to its exceptional thermal and mechanical properties, as the rigid aromatic rings and flexible ether linkages balance stiffness and processability .
Synthesis Methodology
The production occurs in two stages :
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Formation of Bisphenol F: Phenol reacts with formaldehyde (37% aqueous solution) in the presence of hydrochloric acid (35% concentration). This step yields bisphenol F, a dimeric structure with two phenolic groups linked by a methylene bridge.
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Epoxidation: Bisphenol F undergoes reaction with epichlorohydrin in an alkaline medium (NaOH). The epoxide groups form via nucleophilic substitution, resulting in the final epoxy resin. Solid variants are synthesized using a two-step process to enhance molecular weight and crosslinking density .
The reaction’s stoichiometry and catalyst selection critically influence the polymer’s epoxy equivalent weight (EEW) and viscosity, which range from 200–500 poise for liquid forms .
Physicochemical Properties
Key Physical Parameters
| Property | Value | Conditions |
|---|---|---|
| Density | 1.227 g/mL | 25°C |
| Refractive Index | 1.598 | 20°C |
| Flash Point | >230°F (110°C) | - |
| Viscosity | 200–500 poise | Lit. |
| Epoxide Groups per Molecule | 3.6 | - |
These properties make the polymer suitable for high-performance coatings and composites requiring dimensional stability under thermal stress .
Thermal and Mechanical Behavior
The polymer exhibits a glass transition temperature () influenced by its crosslinking density. Dielectric spectroscopy studies reveal a secondary relaxation process activated at temperatures between 243–315 K and pressures up to 600 MPa . The activation volume of this process peaks near , suggesting a relationship between free volume fluctuations and molecular mobility . Under isobaric conditions, pressure increases activation enthalpy and entropy, highlighting the local yet complex nature of segmental motions .
Industrial Applications
Adhesives and Coatings
The resin’s high adhesion strength and chemical resistance make it ideal for structural adhesives in aerospace and automotive industries. Its compatibility with carbon fiber reinforcements enhances load-bearing composites .
Electrical Laminates
With a dielectric constant stabilized across broad temperature ranges, the polymer is used in printed circuit boards (PCBs) and insulating materials. Its low ionic impurity content (<500 ppm) ensures minimal electrical leakage .
High-Temperature Castings
The resin’s thermal stability (decomposition onset >300°C) suits it for molds and tooling in foundries. Its low shrinkage during curing preserves dimensional accuracy in precision components .
Catalytic Applications
ReO-doped variants catalyze heteroacylative dimerization of tetrahydrofuran (THF), enabling selective synthesis of complex ethers .
Research Advancements
Dielectric Relaxation Dynamics
High-pressure dielectric studies (up to 600 MPa) demonstrate that secondary relaxation in this polymer is governed by localized molecular motions. The nonmonotonic temperature dependence of activation volume correlates with free volume redistribution near . These findings suggest that the polymer’s viscoelastic response can be tuned via pressure modulation, offering avenues for advanced material design .
Structure-Property Relationships
Molecular dynamics simulations align with experimental data, showing that glycidyl ether segments enhance chain mobility, while aromatic rings restrict large-scale motions. This duality explains the resin’s balance between toughness and rigidity .
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